1,2-Distearoyl-sn-glycero-3-phosphocholine

Catalog No.
S576169
CAS No.
816-94-4
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyl-sn-glycero-3-phosphocholine

CAS Number

816-94-4

Product Name

1,2-Distearoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

1.2-Distearoyl-sn-glycero-3-phosphocholine, also known as distearoylphosphatidylcholine, is a type of phospholipid, a major component of cell membranes []. Owing to its properties, DSPC finds applications in various scientific research fields, including:

Drug Delivery

DSPC's ability to self-assemble into structures like liposomes and micelles makes it a valuable tool in drug delivery research []. These structures can encapsulate drugs and protect them from degradation while facilitating their delivery to specific targets within the body []. Studies have explored the use of DSPC-based liposomes for delivering various therapeutic agents, including anticancer drugs, vaccines, and gene therapy vectors [, ].

Membrane Studies

DSPC, due to its well-defined structure and similarity to natural membrane components, serves as a valuable model system for studying biological membranes []. Researchers use DSPC to investigate various aspects of membrane function, such as protein-lipid interactions, membrane dynamics, and the effects of drugs on membrane integrity.

1,2-Distearoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by the presence of two stearoyl (octadecanoyl) acyl groups at the sn-1 and sn-2 positions of the glycerol backbone. This compound is classified as a zwitterionic phosphatidylcholine, which means it possesses both positive and negative charges, contributing to its amphiphilic nature. The molecular formula is C₃₆H₇₁NO₈P, and it has a molecular weight of approximately 660.9 g/mol. Its structure allows for the formation of lipid bilayers, making it essential in biological membranes and various biochemical applications .

DSPC's primary function in scientific research is related to its ability to form artificial membranes. Due to its amphipathic nature, DSPC molecules can self-assemble in aqueous environments, with the hydrophilic head groups (phosphate and choline) facing the water and the hydrophobic fatty acid tails oriented inwards. This arrangement mimics the structure of natural cell membranes and provides a platform for studying membrane-related processes.

  • Liposomes: Spherical vesicles with an aqueous core enclosed by a DSPC bilayer membrane. Liposomes are used for drug delivery, vaccine development, and membrane protein research.
  • Micelles: Spherical structures with a hydrophobic core surrounded by DSPC molecules. Micelles can solubilize hydrophobic drugs for delivery purposes.
Typical of phospholipids:

  • Hydrolysis: In the presence of water and phospholipases, 1,2-distearoyl-sn-glycero-3-phosphocholine can be hydrolyzed to yield glycerol, fatty acids, and phosphoric acid.
  • Transesterification: This reaction can occur with alcohols, leading to the formation of different phospholipid derivatives.
  • Formation of Liposomes: When hydrated in aqueous solutions, it spontaneously forms liposomes or vesicles that can encapsulate drugs or other molecules for delivery purposes .

1,2-Distearoyl-sn-glycero-3-phosphocholine is recognized for its role in membrane biology. It contributes to membrane fluidity and integrity due to its saturated fatty acid chains. Additionally, this compound has been studied for its ability to facilitate the binding of nucleic acids to lipid membranes, which is crucial in gene delivery systems. Its non-toxic nature makes it suitable for use in biomedical applications such as drug delivery and vaccine formulations .

Several methods are employed to synthesize 1,2-distearoyl-sn-glycero-3-phosphocholine:

  • Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with stearic acid and phosphocholine through esterification reactions.
  • Enzymatic Synthesis: Using specific enzymes like phospholipases or acyltransferases can yield high-purity products with fewer side reactions.
  • Lipid Extraction: Isolation from natural sources such as egg yolk or soybeans is also a common method, although it may not provide the same purity as synthetic methods .

1,2-Distearoyl-sn-glycero-3-phosphocholine has diverse applications across various fields:

  • Drug Delivery Systems: It is widely used in liposomal formulations for targeted drug delivery.
  • Vaccine Development: The compound serves as an adjuvant in vaccines to enhance immune responses.
  • Biomaterials: Due to its biocompatibility, it is utilized in creating biomaterials for tissue engineering and regenerative medicine .

Research has shown that 1,2-distearoyl-sn-glycero-3-phosphocholine interacts with various biological molecules:

  • DNA Binding: Studies indicate that this phospholipid can facilitate calcium-mediated binding of DNA to lipid monolayers, which is significant for gene therapy applications .
  • Protein Interactions: It can also interact with membrane proteins, influencing their structure and function within cellular membranes.

These interactions highlight its potential role in cellular signaling and membrane dynamics .

1,2-Distearoyl-sn-glycero-3-phosphocholine shares similarities with other phospholipids but exhibits unique properties due to its specific fatty acid composition. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1,2-Dioleoyl-sn-glycero-3-phosphocholineContains unsaturated oleic acid chainsHigher fluidity compared to saturated variants
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineContains palmitic acid (16 carbons)More rigid than 1,2-distearoyl variant
1,2-Dimyristoyl-sn-glycero-3-phosphocholineContains myristic acid (14 carbons)Lower melting point; used in specific applications
1,2-Dioleyl-sn-glycero-3-phosphoethanolamineSimilar structure but with ethanolamineOften used in cell membrane studies

The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphocholine lies in its fully saturated fatty acids that contribute to its stability and low permeability compared to unsaturated counterparts. This makes it particularly useful in applications requiring robust membrane structures .

Physical Description

Solid

XLogP3

15.6

Hydrogen Bond Acceptor Count

8

Exact Mass

789.62475576 g/mol

Monoisotopic Mass

789.62475576 g/mol

Heavy Atom Count

54

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

043IPI2M0K

Other CAS

816-94-4

Wikipedia

1,2-distearoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1. E. Sim, P. Cullis, and R. Richards “Physical Studies on Phosphonium Phosphafidylcholine” Journal of Biochemistry, vol. 151 pp. 555-560, 19752. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19903. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19904. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008

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